6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride
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Overview
Description
6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a complex organic compound characterized by its quinoline core and multiple functional groups, including a chloro group, a cyano group, and a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial to maintaining the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its multiple functional groups make it a valuable building block for designing new compounds with desired properties.
Biology: The trimethoxyphenyl moiety is known for its biological activity, including anti-cancer properties. This compound has been studied for its potential use in developing new therapeutic agents targeting various diseases.
Medicine: Research has shown that derivatives of this compound exhibit significant biological activities, such as anti-inflammatory and anti-tumor effects. These properties make it a candidate for drug development in treating conditions like cancer and chronic inflammation.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride exerts its effects involves interactions with molecular targets and pathways. The trimethoxyphenyl group is known to bind to specific receptors and enzymes, leading to biological responses. The cyano group can participate in hydrogen bonding, enhancing the compound's binding affinity to its targets.
Comparison with Similar Compounds
2,4-Disubstituted thiazoles
Arylmethylene hydrazine derivatives
3,4,5-Trimethoxyphenol
Uniqueness: 6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride stands out due to its unique combination of functional groups and its potential applications in various fields. Unlike other compounds, it offers a balance of reactivity and stability, making it a valuable tool in scientific research and industrial applications.
Biological Activity
6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C19H17ClN3O3
- Molecular Weight : 406.3 g/mol
- CAS Number : 1323697-97-7
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cell proliferation and survival. Notably, it has been identified as a potent inhibitor of tubulin polymerization, which is crucial for maintaining microtubule integrity in cells.
Key Mechanisms:
- Tubulin Inhibition : The compound disrupts tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
- Antiproliferative Effects : It exhibits significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.03 to 0.18 μM .
- Targeting Cancer Pathways : The compound has shown efficacy in inhibiting tumor growth in vivo without significant toxicity, indicating its potential as a therapeutic agent .
Biological Activity Data
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
Huh7 | 0.03 | Tubulin polymerization inhibition |
MCF-7 | 0.18 | Cell cycle arrest at G2/M phase |
SGC-7901 | 0.12 | Induction of apoptosis |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity :
-
Structure-Activity Relationship (SAR) :
- Research into the SAR of quinoline derivatives indicated that modifications to the phenyl ring and the introduction of methoxy groups significantly enhance biological activity against resistant strains of parasites and cancer cells . This suggests that the specific structural features of this compound contribute to its efficacy.
- In Vivo Efficacy :
Properties
IUPAC Name |
6-chloro-4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3.ClH/c1-24-16-7-13(8-17(25-2)19(16)26-3)23-18-11(9-21)10-22-15-5-4-12(20)6-14(15)18;/h4-8,10H,1-3H3,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJJAJBDAFIRLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2C#N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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